1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone is a heterocyclic compound that features a fused pyrrole and thiazole ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone can be achieved through several methods. One common approach involves the modification of thiazole derivatives. For example, 5-Aroyl-2-arylmethylidene-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazoles can be obtained from arylidene derivatives of pyrazolones by the action of a twofold excess of the DMF·POCl3 complex . The reaction proceeds stereoselectively, leading to the formation of a single (Z)-stereoisomer in 51–78% yield .
Industrial Production Methods
the use of microwave irradiation and various catalysts has been proposed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antifungal, antioxidant, and antiviral activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,1-b]thiazole derivatives, such as:
Uniqueness
1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone is unique due to its specific fused ring system and the potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-(2,3-dihydropyrrolo[2,1-b][1,3]thiazol-7-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6(10)7-2-3-9-4-5-11-8(7)9/h2-3H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPRKASFADFJOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2N(CCS2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.